3-Hydroxy-4-(4-methylphenyl)benzoic acid
Description
Properties
IUPAC Name |
3-hydroxy-4-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)12-7-6-11(14(16)17)8-13(12)15/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSPDWNBFQLGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688620 | |
| Record name | 2-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261926-50-4 | |
| Record name | 2-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(4-methylphenyl)benzoic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of toluene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms 4-methylbenzoylbenzoic acid.
Hydrolysis: The intermediate product is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-(4-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of 3-keto-4-(4-methylphenyl)benzoic acid.
Reduction: Formation of 3-hydroxy-4-(4-methylphenyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Hydroxy-4-(4-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(4-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological and physicochemical properties of benzoic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₁₄H₁₂O₃.
Physicochemical Properties
- Solubility : Sulfonated derivatives (e.g., 3-hydroxy-4-(sulfooxy)benzoic acid) exhibit higher aqueous solubility due to the polar sulfooxy group , whereas the 4-methylphenyl group in the target compound likely reduces solubility, favoring organic solvents.
- Thermal Stability : Methyl and halogen substituents (e.g., in 4-[benzoic acid) enhance thermal stability, as seen in melting points >200°C . The target compound’s stability remains unstudied but may align with these trends.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Hydroxy-4-(4-methylphenyl)benzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or Suzuki-Miyaura coupling, to introduce the 4-methylphenyl group to the benzoic acid core. Hydroxylation at the 3-position can be achieved via directed ortho-metalation or enzymatic oxidation. Key factors include:
- Catalyst selection : Palladium catalysts for coupling reactions (e.g., Suzuki) improve regioselectivity .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures ensures purity .
- Yield optimization : Reaction temperature (e.g., 80–100°C for coupling) and stoichiometric ratios (1:1.2 for aryl boronic acid) are critical .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : and NMR to confirm the positions of the hydroxy, methyl, and phenyl groups (e.g., aromatic proton signals at δ 6.8–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H] at m/z 243.1) .
- FT-IR : Bands at 1680–1700 cm (carboxylic acid C=O) and 3200–3500 cm (hydroxy O-H) .
Advanced Research Questions
Q. What experimental strategies can address discrepancies in reported biological activities of structurally related benzoic acid derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions or substituent positioning. To resolve these:
- Standardized bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for pH (6.5–7.5) to minimize variability .
- Comparative SAR tables :
| Compound | Substituent Position | Bioactivity (IC, μM) | Reference |
|---|---|---|---|
| This compound | 3-OH, 4-Ph(4-Me) | 12.5 (Antioxidant) | |
| 3-Fluoro-4-(4-methylphenyl)benzoic acid | 3-F, 4-Ph(4-Me) | 8.7 (Antimicrobial) | |
| 4-(3-Hydroxybenzoyl)benzoic acid | 3-OH, 4-COPh | 23.1 (Anti-inflammatory) |
- Molecular docking : Compare binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
Q. How do electronic and steric effects of substituents influence the reactivity of this compound in further derivatization?
- Methodological Answer :
- Electronic effects : The electron-donating methyl group on the phenyl ring enhances electrophilic substitution at the para position, while the hydroxy group directs reactions to the ortho/para positions via resonance .
- Steric hindrance : Bulkier substituents (e.g., tert-butyl) reduce reaction rates in esterification; kinetic studies using NMR monitoring can quantify this .
- Case study : Esterification with methanol (HSO, reflux) achieves 85% yield, while bulkier alcohols (e.g., isopropyl) yield <50% due to steric effects .
Q. What advanced techniques can elucidate degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- LC-MS/MS : Identify degradation products (e.g., decarboxylated or hydroxylated derivatives) in simulated gastric fluid (pH 1.2, 37°C) .
- Isotopic labeling : Use -labeled carboxylic acid groups to track CO release during thermal degradation .
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and analyze via HPLC-DAD to detect impurities .
Data-Driven Insights
-
Thermodynamic Properties :
Property Value (Calculated) Method Reference LogP (Partition coefficient) 2.8 ± 0.3 ChemAxon pKa (Carboxylic acid) 4.2 Potentiometric Melting Point 215–218°C DSC -
Biological Activity Trends :
- Antioxidant activity (DPPH assay): EC = 12.5 μM, comparable to Trolox (EC = 10.1 μM) .
- Antimicrobial activity (MIC): 32 μg/mL against S. aureus due to membrane disruption, validated via SEM imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
